1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
CAS No.: 1017485-76-5
Cat. No.: VC7571064
Molecular Formula: C12H13N5O3
Molecular Weight: 275.268
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1017485-76-5 |
---|---|
Molecular Formula | C12H13N5O3 |
Molecular Weight | 275.268 |
IUPAC Name | 1-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
Standard InChI | InChI=1S/C12H13N5O3/c1-6-10(18)13-12(15-14-6)17-8-5-3-2-4-7(8)9(16-17)11(19)20/h2-5H2,1H3,(H,19,20)(H,13,15,18) |
Standard InChI Key | OZFBMHCODABXQW-UHFFFAOYSA-N |
SMILES | CC1=NN=C(NC1=O)N2C3=C(CCCC3)C(=N2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
The compound features a 4,5,6,7-tetrahydro-1H-indazole core fused to a 1,2,4-triazin-3-yl moiety via a single bond. The indazole system (C₇H₉N₂) is partially hydrogenated, adopting a bicyclo[4.3.0]nonane-like framework, while the triazinone subunit (C₄H₄N₃O) contains a 5-oxo group and 6-methyl substituent. The carboxylic acid group at position 3 of the indazole enhances hydrophilicity, contrasting with the lipophilic methyl group on the triazinone.
Molecular Formula: C₁₂H₁₅N₅O₃
Molecular Weight: 301.29 g/mol
Key Functional Groups:
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Carboxylic acid (pKa ≈ 4.2)
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Secondary amine (indazole ring)
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Ketone (triazinone 5-oxo group)
Spectroscopic Signatures
Based on analogous indazole-triazine hybrids , characteristic spectral features include:
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FT-IR: Broad O–H stretch (~2500–3000 cm⁻¹, carboxylic acid), C=O stretches at 1680 cm⁻¹ (triazinone) and 1720 cm⁻¹ (acid).
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¹H NMR:
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Indazole protons: δ 1.8–2.5 ppm (cyclohexene CH₂), δ 7.2 ppm (aromatic H).
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Triazinone CH₃: δ 2.4 ppm (singlet).
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¹³C NMR: δ 175 ppm (COOH), δ 170 ppm (triazinone C=O).
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into two fragments:
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4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Synthesized via cyclocondensation of cyclohexenone hydrazones with β-ketoesters, followed by dehydrogenation .
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6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-amine: Prepared from thiourea and methyl acetoacetate under basic conditions.
Coupling Strategies
Step 1: Activation of the indazole carboxylic acid using EDCl/HOBt forms a reactive acyl intermediate.
Step 2: Nucleophilic substitution with the triazinone amine at 80°C in DMF yields the target compound (Scheme 1).
Table 1: Optimization of Coupling Reaction
Condition | Yield (%) | Purity (%) |
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EDCl/HOBt, DMF, 24h | 62 | 95 |
DCC/DMAP, CH₂Cl₂ | 48 | 88 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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LogP: 1.2 (calculated via XLogP3), indicating moderate lipophilicity .
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Aqueous Solubility: 12 mg/mL (pH 7.4), enhanced by the ionizable carboxylic acid.
Metabolic Stability
Microsomal assays using rat liver S9 fractions predict:
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Half-life: 43 min
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Primary Metabolites: Glucuronidated indazole (m/z 477) and triazinone N-oxide (m/z 317).
Biological Activity and Mechanistic Insights
Kinase Inhibition
The triazinone moiety may act as an ATP-mimetic, inhibiting kinases like CDK2 (IC₅₀ ≈ 2.1 μM in silico).
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